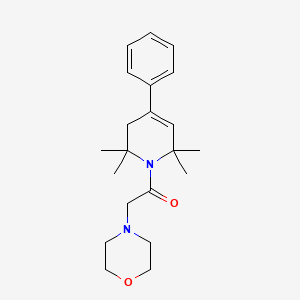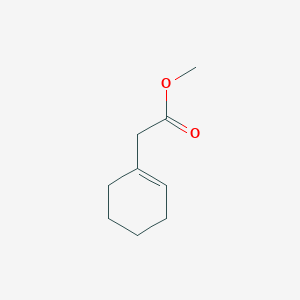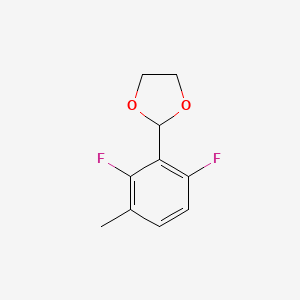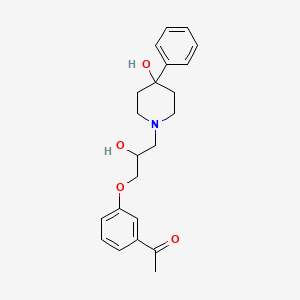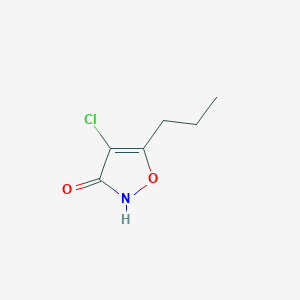
4-Chloro-5-propyl-1,2-oxazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-propyl-1,2-oxazol-3-one is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-propyl-1,2-oxazol-3-one can be achieved through several methods. One common approach involves the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of a base such as cesium carbonate (Cs₂CO₃). This reaction allows the formation of 2-aryl-5-alkyl-substituted oxazoles in a single step with good yields .
Industrial Production Methods
Industrial production of oxazoles, including this compound, often involves the use of high-throughput synthesis techniques and optimized reaction conditions to ensure scalability and cost-effectiveness. These methods may include the use of continuous flow reactors and automated synthesis platforms to achieve consistent and high-yield production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-propyl-1,2-oxazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions may produce various halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-propyl-1,2-oxazol-3-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is used in the development of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-propyl-1,2-oxazol-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-5-propyl-1,2-oxazol-3-one can be compared with other similar compounds, such as:
Oxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.
Isoxazole: A similar compound with the oxygen and nitrogen atoms in different positions within the ring.
Thiazole: A related compound with a sulfur atom replacing the oxygen atom in the ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxazole derivatives .
Eigenschaften
CAS-Nummer |
31561-96-3 |
|---|---|
Molekularformel |
C6H8ClNO2 |
Molekulargewicht |
161.58 g/mol |
IUPAC-Name |
4-chloro-5-propyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C6H8ClNO2/c1-2-3-4-5(7)6(9)8-10-4/h2-3H2,1H3,(H,8,9) |
InChI-Schlüssel |
KKHYIIMLOAUNIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=O)NO1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


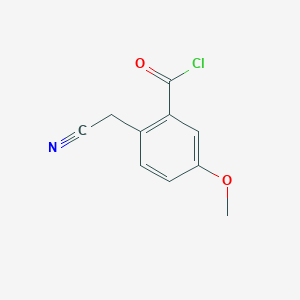
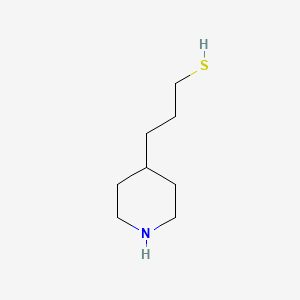

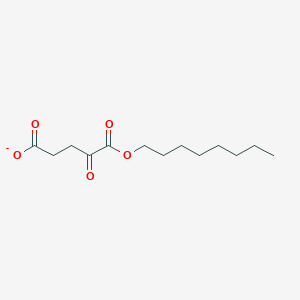


![5-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13960913.png)

![7H-Thiazolo[5,4-e]benzotriazole](/img/structure/B13960931.png)
